molecular formula C28H30N2O5S B11423184 N-(3,5-dimethylphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-(3,5-dimethylphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B11423184
M. Wt: 506.6 g/mol
InChI Key: WTPJWCLGGUTVLC-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. Common starting materials include 3,5-dimethylphenylamine and 3,4,5-trimethoxybenzaldehyde. The synthesis may involve:

    Condensation Reactions: Combining the amine and aldehyde to form an intermediate Schiff base.

    Cyclization: Formation of the benzothiazepine ring through intramolecular cyclization.

    Acylation: Introduction of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the oxo group to hydroxyl.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in specific biochemical pathways that lead to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepines: Other compounds in this class with similar structures.

    Phenylacetamides: Compounds with similar functional groups.

Uniqueness

N-(3,5-DIMETHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C28H30N2O5S

Molecular Weight

506.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide

InChI

InChI=1S/C28H30N2O5S/c1-17-10-18(2)12-20(11-17)29-26(31)16-30-21-8-6-7-9-24(21)36-25(15-27(30)32)19-13-22(33-3)28(35-5)23(14-19)34-4/h6-14,25H,15-16H2,1-5H3,(H,29,31)

InChI Key

WTPJWCLGGUTVLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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